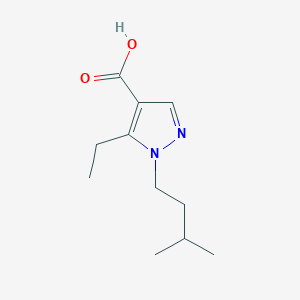

5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1247986-13-5

Cat. No.: VC3397275

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247986-13-5 |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 5-ethyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H18N2O2/c1-4-10-9(11(14)15)7-12-13(10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,15) |

| Standard InChI Key | UQBFBQKUNYUUBY-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=NN1CCC(C)C)C(=O)O |

| Canonical SMILES | CCC1=C(C=NN1CCC(C)C)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

5-Ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid contains a pyrazole heterocycle with nitrogen atoms at positions 1 and 2. The compound has the following key characteristics:

-

Molecular Formula: C11H18N2O2

-

Molecular Weight: 210.27 g/mol

-

CAS Number: 1247986-13-5

-

Structure: A pyrazole ring with an ethyl substituent at position 5, a 3-methylbutyl (isopentyl) group at position 1, and a carboxylic acid group at position 4

The chemical structure of this compound bears similarities to other pyrazole-4-carboxylic acids, such as 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, which has been studied for its role as a precursor in fungicide development .

Physical and Chemical Properties

Based on structural analysis and comparison with related pyrazole compounds, 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid likely exhibits the following physical and chemical properties:

-

Appearance: Likely a white to off-white crystalline solid

-

Solubility: Probably exhibits limited water solubility but better solubility in organic solvents

-

Melting Point: Estimated to be between 180-220°C (based on related compounds)

-

Acidity: The carboxylic acid moiety confers acidic properties, enabling salt formation with bases

For comparative purposes, the related compound 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a melting point of 196°C and a density of 1.21 g/cm³ .

Comparative Analysis with Structurally Related Pyrazole Compounds

To better understand the chemical properties of 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid, a comparison with related pyrazole compounds provides valuable insights:

The presence of the 3-methylbutyl group at N1 in our compound of interest would likely increase its lipophilicity compared to compounds with smaller substituents at this position. This enhanced lipophilicity could affect its membrane permeability and potentially influence its bioavailability and pharmacokinetic properties.

Synthesis Methods

Proposed Synthesis Route for 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid

Based on established methods for synthesizing similar compounds, a potential synthesis route for 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid might involve:

-

Preparation of an appropriate β-ketoester featuring an ethyl substituent

-

Reaction with 3-methylbutyl hydrazine to form the pyrazole ring with the desired substitution pattern

-

Hydrolysis of the resulting ester to obtain the carboxylic acid

The specific reaction conditions, including temperature, solvents, and catalysts, would need to be optimized to achieve acceptable yields and purity. Purification might involve techniques such as recrystallization, column chromatography, or preparative HPLC.

Biological Activity

Structure-Activity Relationships

The biological activity of pyrazole-4-carboxylic acids is significantly influenced by their substitution pattern. For 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid:

-

Position 1 (N1) Substituent: The 3-methylbutyl group at position 1 likely affects the compound's lipophilicity and binding to protein targets. Larger, more lipophilic substituents at this position often enhance membrane permeability and may influence receptor binding characteristics.

-

Position 5 (C5) Substituent: The ethyl group at position 5 may influence the compound's interaction with specific binding pockets in target proteins. The size and hydrophobicity of this substituent can affect binding affinity and selectivity.

-

Position 4 (C4) Carboxylic Acid: The carboxylic acid group at position 4 can form hydrogen bonds with target proteins, potentially contributing to binding affinity and specificity. This functional group often plays a key role in the biological activity of pyrazole-4-carboxylic acids.

Comparative Analysis of Biological Activities

Research Applications

Medicinal Chemistry Applications

5-Ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid presents several potential applications in medicinal chemistry:

-

Lead Compound Development: The compound could serve as a starting point for medicinal chemistry programs aimed at developing new therapeutic agents. Its unique substitution pattern might offer advantages in terms of pharmacokinetic properties or target selectivity.

-

Structure-Activity Relationship Studies: Systematic modification of the compound's structure could help elucidate the relationship between chemical structure and biological activity, guiding the design of more potent or selective analogs.

-

Pharmacophore Modeling: The compound's structure could contribute to developing pharmacophore models for specific biological targets, aiding in the design of new therapeutic agents.

-

Prodrug Development: The carboxylic acid moiety provides an opportunity for prodrug development, potentially enhancing bioavailability or tissue targeting.

Chemical Research Applications

Beyond medicinal applications, this compound may find utility in various chemical research contexts:

-

Synthetic Intermediates: The compound could serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds with potential biological activity.

-

Ligand Design: The nitrogen atoms in the pyrazole ring and the carboxylic acid group could coordinate with metals, making this compound potentially useful in ligand design for metal complexes with catalytic or materials applications.

-

Method Development: The compound might be employed as a model substrate for developing new synthetic methodologies or analytical techniques specific to heterocyclic compounds.

Comparative Analysis of Research Applications

Future Research Directions

Optimization of Synthesis Methods

Future research should focus on developing efficient, scalable synthesis methods for 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid. This could include:

-

Alternative Synthetic Routes: Exploration of novel synthetic pathways that might offer advantages in terms of yield, purity, or environmental impact.

-

Green Chemistry Approaches: Development of environmentally friendly synthesis methods, potentially using catalytic processes, solvent-free conditions, or renewable starting materials.

-

Flow Chemistry Adaptation: Adaptation of batch processes to continuous flow systems, potentially enhancing efficiency and scalability.

Comprehensive Biological Evaluation

A systematic evaluation of the biological activities of 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid would be valuable, focusing on:

-

Anti-inflammatory Assays: Evaluation in standard in vitro and in vivo models of inflammation to assess its potential as an anti-inflammatory agent.

-

Enzyme Inhibition Studies: Screening against a panel of enzymes to identify specific targets and potential mechanisms of action.

-

Antimicrobial Screening: Assessment of activity against various microbial pathogens, particularly in comparison with established antimicrobial agents.

-

Structure-Activity Relationship Studies: Systematic modification of the compound's structure to optimize biological activity and understand the contribution of specific structural features.

Derivative Development and Optimization

The development of derivatives with enhanced properties represents another promising research direction:

-

Functional Group Modifications: Systematic modification of the carboxylic acid group (e.g., esterification, amidation) to enhance specific properties or target selectivity.

-

Ring Substitution Variations: Exploration of alternative substituents at positions 3 and 5 of the pyrazole ring to optimize biological activity or physicochemical properties.

-

Prodrug Approaches: Development of prodrug forms to enhance bioavailability or tissue targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume